4-(1-Hydroxyethyl)pyrazolidin-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132946-37-3 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)pyrazolidin-3-one |
InChI |
InChI=1S/C5H10N2O2/c1-3(8)4-2-6-7-5(4)9/h3-4,6,8H,2H2,1H3,(H,7,9) |
InChI Key |
HTBRWEINIHIPEC-UHFFFAOYSA-N |
SMILES |
CC(C1CNNC1=O)O |
Canonical SMILES |
CC(C1CNNC1=O)O |
Synonyms |
3-Pyrazolidinone,4-(1-hydroxyethyl)-(9CI) |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Pyrazolidin 3 One Derivatives
Classical Synthetic Routes to the Pyrazolidin-3-one (B1205042) Ring System
Traditional methods for constructing the pyrazolidin-3-one scaffold have long been established and remain valuable for their reliability and simplicity. These routes typically involve the cyclization of linear precursors.
Cyclization Reactions Involving Hydrazine (B178648) Derivatives
The reaction of hydrazine and its derivatives with suitable carbon frameworks is a cornerstone in the synthesis of pyrazolidin-3-ones. arkat-usa.orgresearchgate.net These cyclic hydrazides of 3-hydrazinopropanoic acid are frequently prepared through the treatment of α,β-unsaturated carboxylic acid derivatives with hydrazine hydrate (B1144303). arkat-usa.orgresearchgate.net A direct synthesis of 4-(1-hydroxyethyl)pyrazolidin-3-one involves the dropwise addition of a solution of ethyl 2-(1-hydroxyethyl)acrylate in ethanol (B145695) to hydrazine hydrate at 0°C. prepchem.com The reaction mixture is then stirred for several hours at room temperature, and the product is isolated via chromatography. prepchem.com
Another classical approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, which yields substituted pyrazolidinones. evitachem.com The reactivity of the two nitrogen atoms in the hydrazine molecule differs, with the N(1) atom being more basic and nucleophilic, thus more reactive towards electrophiles. arkat-usa.orgresearchgate.net
Approaches from α,β-Unsaturated Carboxylic Acid Derivatives
The use of α,β-unsaturated carboxylic acid derivatives is a common and effective strategy for synthesizing the pyrazolidin-3-one ring. arkat-usa.orgresearchgate.net The reaction proceeds via a Michael addition of hydrazine to the unsaturated system, followed by an intramolecular cyclization. For instance, the synthesis of this compound utilizes ethyl 2-(1-hydroxyethyl)acrylate, an α,β-unsaturated ester. prepchem.com
A "ring switching" transformation has also been reported, where commercially available 5,6-dihydro-2H-pyran-2-one reacts with hydrazine hydrate in ethanol at room temperature to quantitatively yield 5-(2-hydroxyethyl)pyrazolidin-3-one. researchgate.net Similarly, α,β-unsaturated sugar lactones can be reacted with hydrazine to form pyrazolidin-3-ones. deepdyve.com
| Starting Material | Reagent | Product | Reference |
| Ethyl 2-(1-hydroxyethyl)acrylate | Hydrazine hydrate | This compound | prepchem.com |
| 5,6-Dihydro-2H-pyran-2-one | Hydrazine hydrate | 5-(2-Hydroxyethyl)pyrazolidin-3-one | researchgate.net |
| α,β-Unsaturated Sugar Lactones | Hydrazine | Pyrazolidin-3-ones | deepdyve.com |
| β-Aryl α,β-unsaturated ketones | Phenyl hydrazine | Pyrazole (B372694) derived α-amino acids | rsc.org |
Synthesis from β-Hydroxy Esters and Related Precursors
In addition to acrylates, β-sulfonyloxy esters serve as suitable substrates for the preparation of 3-pyrazolidinones. researchgate.net An example is the synthesis of racemic 4-benzyloxycarbonylamino-3-pyrazolidinone from methyl N-benzyloxycarbonyl-O-tosylserinate and hydrazine hydrate. researchgate.net Non-racemic 3-pyrazolidinones have been prepared from L-phenylalanine by converting it into a β-keto ester, followed by reduction to an isomerically pure (3R,4S)-β-hydroxy ester. arkat-usa.org Mesylation of this alcohol and subsequent cyclization with hydrazine hydrate yields the corresponding pyrazolidin-3-one. arkat-usa.org
Modern and Advanced Synthetic Transformations for Substituted Pyrazolidin-3-ones
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of substituted pyrazolidin-3-ones, including cascade reactions and transition metal-catalyzed processes.
Cascade Reactions and One-Pot Protocols
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient route to complex molecules. A visible light-promoted, additive-free method has been developed for the synthesis of N-(β-amino)pyrazolidin-3-ones from N-aryl glycine (B1666218) and azomethine imines at room temperature. rsc.org This radical-mediated cascade reaction provides a diverse range of pyrazolidinones in high yields. rsc.org
Another example is the cascade Michael/intramolecular transamidation reaction of 3-phenacylidene-2-indolinone derivatives with hydrazines to produce trifluoromethyl-bearing pyrazolidin-3-one derivatives. researchgate.net One-pot, multicomponent reactions are also prominent, such as the synthesis of 5-aminopyrazoles where hydrazine acts as both a Brønsted base and a component for ring formation. nih.govbeilstein-journals.org
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Visible Light-Promoted Cascade | N-Aryl glycine, Azomethine imines | Blue light (λmax = 435–445 nm), room temperature | N-(β-Amino)pyrazolidin-3-ones | rsc.org |
| Cascade Michael/Intramolecular Transamidation | 3-Phenacylidene-2-indolinone derivatives, Hydrazines | Acetic acid, CH2Cl2 | Trifluoromethyl-bearing pyrazolidin-3-ones | researchgate.net |
| Three-Component Synthesis | Terminal alkynes, Aldehydes, Hydrazines | n-BuLi, I2 | 3,5-Disubstituted pyrazoles | acs.org |
| One-Pot Process | 1,3-Dicarbonyl compounds, Hydrazines | 2,2,2-Trifluoroethanol | 1,4,5-Substituted pyrazoles | nih.govbeilstein-journals.org |
Transition Metal-Catalyzed Syntheses
Transition metals are instrumental in modern organic synthesis, enabling a wide array of chemical transformations with high efficiency and selectivity. mdpi.com Copper-mediated cyclization of enediynones with hydrazine, followed by the addition of copper chloride, yields 2,7-disubstituted pyrazolo[1,5-a]pyridines in good yields. rsc.org
Samarium(III) chloride (SmCl3) catalyzes the acylation of β-ketoesters to form 1,3-diketones, which then undergo cyclization with hydrazine to produce 3,4,5-substituted pyrazoles. nih.govbeilstein-journals.org Palladium catalysis has been employed in cascade reactions of aziridines to create complex tetracyclic amines in a single step. nih.gov
| Metal Catalyst | Reactants | Product | Reference |
| Copper | Enediynones, Hydrazine | 2,7-Disubstituted pyrazolo[1,5-a]pyridines | rsc.org |
| Samarium(III) chloride (SmCl3) | β-Ketoesters, Acylating agents, Hydrazine | 3,4,5-Substituted pyrazoles | nih.govbeilstein-journals.org |
| Palladium | Tricyclic aziridines, Allyl acetate | Tetracyclic amines | nih.gov |
| Magnesium | Azomethine imines, Allylic alcohols | trans-Pyrazolidines | nih.gov |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the synthesis of pyrazolidin-3-ones, offering a metal-free and often stereoselective alternative to classical methods. These reactions typically involve the use of small organic molecules, such as proline and its derivatives, to catalyze the formation of the pyrazolidinone ring.
One prominent organocatalytic strategy is the [3+2] cycloaddition of azomethine imines with α,β-unsaturated aldehydes. rsc.org This "click reaction" approach, often catalyzed by amino acids, provides a high-yielding and stereoselective route to complex pyrazolidinone structures, such as spiroindane-1,3-dione-pyrazolidinones. rsc.org The reaction proceeds through a cascade mechanism, demonstrating high reactivity and selectivity. rsc.org
Furthermore, the reaction of α-substituted propenals with activated hydrazines, catalyzed by a pyrrolidine (B122466)/benzoic acid system, has been shown to produce 4-substituted pyrazolidines in excellent yields. researchgate.net The enantioselectivity of this transformation is highly dependent on the nature of both the reactants and the catalyst, with different catalysts favoring the formation of different stereoisomers. researchgate.net For instance, the use of different chiral pyrrolidine catalysts can lead to opposite enantiomers of the final product. researchgate.net
The versatility of organocatalysis is further highlighted in the synthesis of pyrazoles bearing a quaternary stereocenter through a desymmetrizing cross-dehydrogenative coupling, which involves an initial Michael addition. researchgate.net Additionally, cinchona alkaloid derivatives have been successfully employed as catalysts in the Friedel-Crafts reaction of pyrazole-4,5-diones with indoles, generating indolyl-pyrazolones with a quaternary stereocenter in high yields and enantioselectivities. researchgate.net
Electrochemical Methods for N-N Bond Formation in Pyrazolidinones
Electrochemical synthesis offers a sustainable and safe alternative for the construction of the N-N bond in pyrazolidinone rings. scite.aibohrium.com This method avoids the use of often toxic and unstable hydrazine precursors by employing readily available dianilides as starting materials. nih.govsci-hub.se The core of this approach is the anodic oxidation of dianilides to form the crucial N-N bond. nih.govsci-hub.se
The process is typically carried out in an undivided cell under constant-current conditions, making it a practical and efficient method. nih.govsci-hub.se Mechanistic studies, combining cyclovoltammetry and synthetic experiments, have revealed that the N-N bond formation proceeds through a diradical intermediate. scite.aibohrium.com This electrochemical approach has proven to be compatible with a range of valuable functionalities, such as triflates and mesylates, which can be used for subsequent chemical transformations. scite.aibohrium.com
The scope of electrochemical synthesis extends to the formation of various nitrogen-containing heterocycles, including aziridines, pyrrolidines, and oxazolines, from amino alcohol substrates. rsc.orgnih.gov These methods often bypass the need for traditional activating reagents and can be more tolerant of a wider range of functional groups. rsc.orgnih.gov
Asymmetric Synthesis of Chiral Pyrazolidin-3-ones
The synthesis of enantiomerically pure pyrazolidin-3-ones is of paramount importance due to the stereospecific nature of many biological interactions. Several strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.
Enantioselective and Diastereoselective Methodologies
Asymmetric [3+2] cycloadditions of azomethine imines are a cornerstone for the construction of chiral pyrazoline and pyrazolidine (B1218672) derivatives, allowing for the creation of up to three stereogenic centers. scispace.com Both metal-catalyzed and organocatalyzed versions of this reaction have been extensively developed, offering efficient routes under mild conditions with excellent functional group tolerance and selectivity. scispace.com
Organocatalytic cascade reactions between di-1,2-N-protected hydrazines and α,β-unsaturated aldehydes, catalyzed by simple chiral pyrrolidines, provide direct access to 3-hydroxypyrazolidine and 3-allylpyrazolidine derivatives with high diastereoselectivity and enantioselectivity. researchgate.net The stereochemical outcome of these reactions can be rationally controlled by the choice of the chiral catalyst. researchgate.net For example, the use of a specific chiral amine catalyst can lead to the formation of a particular enantiomer, as confirmed by X-ray analysis of the product. researchgate.net
Furthermore, N-heterocyclic carbene (NHC) catalysis has been successfully applied to the oxidative [3+3] annulation of enals with pyrazol-5-amines, affording a diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and with high enantioselectivities. rsc.org This method is characterized by its mild reaction conditions and scalability. rsc.org Natural cinchona alkaloids have also proven to be effective catalysts for the asymmetric chlorination of 4-substituted pyrazolones, yielding products with a quaternary chiral chlorine-bearing carbon center in high enantiomeric excess. nih.gov
Biocatalytic Pathways for Chiral Pyrazolidin-3-ones
Biocatalysis presents an environmentally friendly and highly selective approach to the synthesis of chiral molecules. While specific biocatalytic routes to this compound are not extensively documented, the principles of enzymatic synthesis can be applied. Enzymes, such as oxidoreductases and transaminases, are capable of performing highly specific transformations on carbohydrate and amino acid precursors, which could potentially be adapted for the synthesis of chiral pyrazolidinones. nih.gov
For instance, nonribosomal peptide synthetases (NRPSs) are known to produce a variety of heterocyclic natural products. nih.gov One such enzyme, PvfC, has been shown to synthesize diverse heterocyclic molecules, including a pyrazinone, through amino aldehyde intermediates. nih.gov This highlights the potential for discovering or engineering enzymes for the targeted synthesis of chiral pyrazolidinone scaffolds. Furthermore, asymmetric hydrogen-transfer biocatalysts have been successfully used for the reduction of ketone substrates to chiral alcohols, such as the production of (S)- or (R)-1,3-butanediol from 4-hydroxy-2-butanone (B42824) with high yield and stereoselectivity. nih.gov This type of enzymatic reduction could be a key step in establishing the stereochemistry of the hydroxyl group in this compound.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This well-established strategy in asymmetric synthesis has been widely applied to the synthesis of various chiral compounds, including those with the pyrazolidinone core. nih.gov
Evans oxazolidinones are a prominent class of chiral auxiliaries that have been extensively used in asymmetric alkylation and aldol (B89426) reactions. rsc.org By attaching an oxazolidinone auxiliary to a substrate, subsequent reactions proceed with high diastereoselectivity, which is controlled by the steric hindrance of the auxiliary. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and often recovered for reuse. wikipedia.orgsigmaaldrich.com This approach has been instrumental in the total synthesis of numerous biologically active natural products. rsc.org
Other chiral auxiliaries, such as those derived from camphor (B46023) and pseudoephedrine, have also been successfully employed in asymmetric synthesis. wikipedia.orgarkat-usa.org Camphor-derived pyrazolidin-3-one has been used as a chiral auxiliary itself, and pseudoephedrine can direct the stereochemical course of alkylation reactions of amides. wikipedia.orgarkat-usa.org The choice of chiral auxiliary is often crucial for achieving high levels of stereocontrol in the synthesis of complex chiral molecules. nih.govrsc.org
Specific Considerations for Synthesizing this compound and Related Hydroxyethylated Pyrazolidinones
The synthesis of this compound presents specific challenges due to the presence of two stereocenters, leading to the possibility of four stereoisomers. Achieving control over both the relative and absolute stereochemistry is a key objective.
A plausible synthetic route could involve the Michael addition of a hydrazine derivative to an α,β-unsaturated ester bearing a protected hydroxyl group, followed by cyclization. The stereochemistry of the 1-hydroxyethyl group could be established beforehand from a chiral starting material or introduced through a stereoselective reduction of a corresponding ketone precursor.
An alternative approach could utilize an organocatalytic sequential method, such as the reaction of an α-amino aldehyde with a suitable nucleophile, which has been shown to produce 4-hydroxypyrazolidine derivatives with high enantio- and diastereoselectivities. organic-chemistry.org Adapting this methodology to incorporate the 1-hydroxyethyl side chain would be a promising avenue.
Furthermore, the synthesis of configurationally stable analogues of thalidomide, which also possess a chiral center at the 4-position of a heterocyclic ring, has been achieved. nih.gov This work demonstrates that introducing a substituent at this position can overcome problems of configurational instability, a principle that could be relevant to the synthesis and stability of this compound. nih.gov
The table below summarizes some of the key synthetic strategies discussed:
| Methodology | Key Features | Catalyst/Reagent | Target/Product | Reference(s) |
| Organocatalytic [3+2] Cycloaddition | High yield, stereoselective, "click reaction" | Amino acids | Spiroindane-1,3-dione-pyrazolidinones | rsc.org |
| Organocatalytic Michael Addition | Excellent yields, tunable enantioselectivity | Chiral pyrrolidines | 4-Substituted pyrazolidines | researchgate.net |
| Electrochemical N-N Bond Formation | Sustainable, avoids toxic hydrazines, diradical mechanism | Anodic oxidation | Pyrazolidin-3,5-diones | scite.aibohrium.comnih.govsci-hub.se |
| Asymmetric [3+2] Cycloaddition | Forms up to three stereocenters | Metal or organocatalysts | Chiral pyrazolidines/pyrazolines | scispace.com |
| Organocatalytic Cascade Reaction | High diastereo- and enantioselectivity | Chiral pyrrolidines | 3-Hydroxypyrazolidines | researchgate.net |
| NHC-Catalyzed Annulation | Mild conditions, scalable | N-Heterocyclic Carbenes | Chiral pyrazolo[3,4-b]pyridin-6-ones | rsc.org |
| Biocatalytic Reduction | High yield and stereoselectivity | Oxidoreductases | Chiral diols | nih.gov |
| Chiral Auxiliary-Mediated Synthesis | High stereocontrol, recoverable auxiliary | Evans oxazolidinones, etc. | Enantiomerically pure compounds | wikipedia.orgnih.govrsc.org |
Chemical Reactivity and Transformations of Pyrazolidin 3 One Architectures
Functionalization at Ring Nitrogen Atoms
The nitrogen atoms within the pyrazolidin-3-one (B1205042) ring are key handles for molecular diversification, enabling the introduction of a wide range of substituents that can modulate the compound's steric and electronic properties. The N1 and N2 positions are nucleophilic and can readily undergo reactions with various electrophiles.
Common functionalization strategies include N-acylation, N-alkylation, and N-arylation. N-acylation is typically achieved by treating the pyrazolidin-3-one with acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group, which can influence the molecule's biological activity and physicochemical properties. N-alkylation, on the other hand, involves the reaction with alkyl halides or other alkylating agents. This process can be directed to either the N1 or N2 position, often with regioselectivity being influenced by the reaction conditions and the nature of the substituents already present on the ring. N-arylation reactions, often catalyzed by transition metals like copper or palladium, allow for the introduction of aryl or heteroaryl moieties, further expanding the chemical space accessible from the pyrazolidin-3-one core.
| Reaction Type | Reagents | Product |
| N-Acylation | Acyl chlorides, Anhydrides | N-Acylpyrazolidin-3-one |
| N-Alkylation | Alkyl halides | N-Alkylpyrazolidin-3-one |
| N-Arylation | Aryl halides, Palladium or Copper catalyst | N-Arylpyrazolidin-3-one |
Substituent Transformations on the Pyrazolidin-3-one Ring System
Beyond the ring nitrogens, the substituents on the carbon framework of the pyrazolidin-3-one ring are also amenable to a variety of chemical transformations. For the specific compound 4-(1-hydroxyethyl)pyrazolidin-3-one, the hydroxyl group of the C4-substituent is a prime site for modification. This hydroxyl group can undergo esterification or etherification to introduce new functional groups. Furthermore, it can be oxidized to a ketone, providing a handle for subsequent nucleophilic additions or other ketone-specific reactions.
The stereochemistry at the C4 position is often crucial for the biological activity of pyrazolidin-3-one derivatives. Therefore, reactions that proceed with high stereocontrol are of particular interest. The development of diastereoselective and enantioselective methods for the synthesis and modification of C4-substituted pyrazolidin-3-ones is an active area of research.
Ring Rearrangement and Transformation Reactions
The pyrazolidin-3-one ring system can undergo several rearrangement and transformation reactions, leading to the formation of different heterocyclic structures. These reactions are often triggered by specific reagents or reaction conditions. For instance, under certain conditions, pyrazolidin-3-ones can undergo ring-opening reactions, followed by recyclization to form new ring systems.
One notable transformation is the conversion of pyrazolidin-3-ones into pyrazoles, which are aromatic five-membered heterocycles. This transformation typically involves an oxidation step to introduce a double bond into the ring, followed by elimination. The resulting pyrazole (B372694) derivatives often exhibit distinct biological activities compared to their saturated pyrazolidin-3-one precursors.
Cycloaddition Reactions Involving Pyrazolidin-3-one Derived Intermediates
Pyrazolidin-3-one derivatives can serve as precursors to reactive intermediates that participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.
Azomethine imines are 1,3-dipoles that can be readily generated from pyrazolidin-3-ones. These intermediates are highly reactive and undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and alkynes. This reaction is a highly efficient method for the stereoselective synthesis of bicyclic pyrazolidine (B1218672) derivatives. The regioselectivity and stereoselectivity of these cycloadditions are often predictable and can be controlled by the choice of reactants and reaction conditions.
Pyrazolidin-3-one derivatives can also be involved in Diels-Alder and Michael reactions. For instance, the introduction of an exocyclic double bond at the C4 position can create a dienophile that can participate in [4+2] Diels-Alder cycloadditions. This provides a route to complex bridged ring systems.
Furthermore, the enolate formed by deprotonation at the C4 position can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. This reaction allows for the formation of a new carbon-carbon bond at the C4 position, enabling the elaboration of the substituent at this position.
| Cycloaddition Type | Intermediate/Reactant | Partner | Product |
| 1,3-Dipolar Cycloaddition | Azomethine imine | Alkene, Alkyne | Bicyclic pyrazolidine |
| Diels-Alder Reaction | Pyrazolidin-3-one with exocyclic double bond | Diene | Bridged ring system |
| Michael Addition | Pyrazolidin-3-one enolate | α,β-Unsaturated carbonyl compound | C4-functionalized pyrazolidin-3-one |
Oxidation and Reduction Chemistry
The pyrazolidin-3-one core and its substituents can undergo various oxidation and reduction reactions. The secondary alcohol of the 4-(1-hydroxyethyl) group can be oxidized to a ketone using a variety of oxidizing agents. Conversely, the carbonyl group of the pyrazolidin-3-one ring can be reduced to a hydroxyl group, although this transformation is less common as it disrupts the amide functionality.
Oxidation of the pyrazolidin-3-one ring itself can lead to the formation of pyrazol-3-ones or pyrazoles, as mentioned earlier. These oxidation reactions are often key steps in the synthesis of aromatic pyrazole derivatives from their saturated precursors. The choice of oxidant and reaction conditions can influence the outcome of the reaction, leading to different oxidation products.
Advanced Spectroscopic and Structural Elucidation Techniques for Pyrazolidin 3 Ones
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information at the atomic level. For pyrazolidin-3-ones, both basic and advanced NMR experiments are employed to define connectivity, stereochemistry, and conformational dynamics.
In the ¹H NMR spectrum, the protons of the pyrazolidinone ring and its substituent exhibit characteristic signals. The N-H protons typically appear as broad singlets, while the protons on the carbon backbone (at positions C4 and C5) and the hydroxyethyl (B10761427) group show distinct multiplets. The coupling constants (J) between adjacent protons provide valuable information about the dihedral angles and, consequently, the relative stereochemistry of the substituents.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon (C3) is characteristically deshielded and appears at a high chemical shift (downfield), typically in the range of 160-180 ppm. rsc.org The carbons of the heterocyclic ring and the substituent appear at lower chemical shifts (upfield).
Table 1: Predicted ¹H and ¹³C NMR Data for 4-(1-Hydroxyethyl)pyrazolidin-3-one
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|
| H-1 (NH) | Variable, broad singlet | - | Attached to N1 |
| H-2 (NH) | Variable, broad singlet | - | Attached to N2 |
| H-4 | Multiplet | ~40-55 | CH attached to the substituent |
| H-5 | Multiplet | ~40-55 | CH₂ adjacent to N1 |
| -CH(OH)- | Multiplet | ~65-75 | Methine of the hydroxyethyl group |
| -CH₃ | Doublet | ~15-25 | Methyl of the hydroxyethyl group |
| -OH | Broad singlet | - | Hydroxyl proton |
| C-3 | - | ~170-180 | Carbonyl carbon |
| C-4 | - | ~40-55 | CH attached to the substituent |
| C-5 | - | ~40-55 | CH₂ adjacent to N1 |
| -CH(OH)- | - | ~65-75 | Methine of the hydroxyethyl group |
| -CH₃ | - | ~15-25 | Methyl of the hydroxyethyl group |
Note: The values presented are estimates based on data for analogous pyrazolidin-3-one (B1205042) structures and general NMR principles. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the three-dimensional structure of complex molecules like polysubstituted pyrazolidin-3-ones. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, establishing the connectivity of the proton network. For this compound, COSY would show correlations between H-4 and H-5, as well as within the hydroxyethyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the placement of substituents. ipb.pt
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): NOESY and ROESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected by bonds. wordpress.com These techniques are paramount for determining the relative stereochemistry of substituents on the ring and for analyzing the molecule's preferred conformation in solution. For instance, a NOESY cross-peak between the proton at C-4 and a proton on the hydroxyethyl group would help define their spatial relationship. wordpress.com
In solution, the five-membered pyrazolidin-3-one ring is not planar and can equilibrate between different envelope or twist conformations. arkat-usa.org Advanced NMR studies, particularly those analyzing coupling constants and NOE effects, can elucidate the dominant conformation and the dynamics of this process. wordpress.comarkat-usa.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by analyzing its vibrational modes. For this compound, the spectra are dominated by characteristic absorptions corresponding to the N-H, C=O, O-H, and C-N bonds.
The IR spectrum of pyrazolidin-3-ones typically displays a strong absorption band for the amide carbonyl (C=O) stretching vibration. Another prominent feature is the N-H stretching vibration, which can be affected by hydrogen bonding. The presence of the hydroxyl group in the 4-(1-Hydroxyethyl) substituent introduces a characteristic broad O-H stretching band.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad, Strong |
| N-H (Amide) | Stretching | 3100 - 3500 | Medium-Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Amide I) | Stretching | 1640 - 1690 | Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
Note: These ranges are based on typical values for the respective functional groups in similar chemical environments. semanticscholar.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₅H₁₀N₂O₂, corresponding to a molecular weight of approximately 130.15 g/mol .
In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The molecule then undergoes fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides clues to the original structure. Common fragmentation pathways for pyrazolidinone derivatives may involve:
Cleavage of the substituent at the C-4 position.
Loss of small neutral molecules like water (H₂O) from the hydroxyethyl group.
Ring cleavage of the pyrazolidinone core.
Understanding these fragmentation pathways is crucial for identifying unknown compounds and confirming the structure of synthesized molecules. wvu.edunih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. youtube.com The pyrazolidin-3-one structure contains a carbonyl group, which acts as a chromophore.
The key electronic transitions for the amide chromophore in the pyrazolidin-3-one ring are:
n → π* transition: This involves the excitation of an electron from a non-bonding orbital (n), located on the oxygen atom of the carbonyl group, to an anti-bonding pi orbital (π*). These transitions are typically weak and occur at longer wavelengths. libretexts.org
π → π* transition: This transition involves promoting an electron from a bonding pi orbital (π) to an anti-bonding pi orbital (π*). These are generally more intense and occur at shorter wavelengths. libretexts.org
For simple pyrazolidin-3-ones, the n → π* transition is often observed in the 210-230 nm range. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity; polar solvents can cause a blue shift (a shift to shorter wavelengths) for n → π* transitions. uobabylon.edu.iq
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. mdpi.com
For a molecule like this compound, which has two stereocenters (at C-4 and the hydroxyl-bearing carbon of the substituent), X-ray crystallography can unequivocally establish the syn or anti relationship between the substituents. Furthermore, it reveals the exact conformation of the pyrazolidinone ring (e.g., which atom is out of the plane in an envelope conformation) and the orientation of the side chain in the crystal lattice. arkat-usa.orgresearchgate.net The data also details intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, which dictate the crystal packing. mdpi.com While obtaining suitable single crystals can be a challenge, the structural information provided is unparalleled in its detail and accuracy.
Absolute Configuration Determination
The determination of the absolute configuration of chiral molecules like this compound, which possesses stereogenic centers, is crucial in pharmaceutical and chemical research. The spatial arrangement of atoms defines the molecule's interaction with other chiral entities, such as biological receptors. Two primary techniques for this purpose are X-ray crystallography and Vibrational Circular Dichroism (VCD) spectroscopy.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is considered the definitive method for determining the absolute configuration of molecules that can be crystallized. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density of the molecule can be constructed. For the unambiguous assignment of absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. mit.edu This effect, which is more pronounced for heavier atoms, causes slight differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in non-centrosymmetric crystals. mit.edu The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned enantiomer; a value close to zero confirms the assignment. ed.ac.uk
For molecules containing only light atoms (C, H, N, O), like this compound, the anomalous scattering effect can be weak. In such cases, derivatization with a heavier atom or co-crystallization with a chiral molecule of known absolute configuration (a chiral auxiliary) can be employed to enhance the anomalous signal and ensure a reliable assignment. researchgate.netnih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy has emerged as a powerful and reliable alternative to SCXRD, with the significant advantage of being applicable to molecules in solution. nih.govamericanlaboratory.com This technique measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov Since enantiomers have mirror-image structures, they produce VCD spectra that are equal in magnitude but opposite in sign (mirror images of each other).
The modern approach to absolute configuration determination using VCD involves a synergistic combination of experimental measurement and computational chemistry. schrodinger.com The process is as follows:
Experimental Spectrum: A VCD spectrum of the chiral sample is recorded.
Computational Modeling: Density Functional Theory (DFT) calculations are performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the (R,R)-isomer).
Comparison: The experimental spectrum is compared to the calculated spectrum.
Assignment: If the experimental and calculated spectra show a strong correlation in terms of sign and relative intensity of the bands, the absolute configuration of the sample is confidently assigned as that of the enantiomer used in the calculation. americanlaboratory.com If the spectra are mirror images, the sample has the opposite configuration.
Solvent effects can significantly influence VCD spectra, and modern computational models often include an implicit solvent model to achieve better agreement between experimental and theoretical results. schrodinger.com
| Technique | Phase | Principle | Key Parameter/Method |
| Single-Crystal X-ray Diffraction | Solid (Crystal) | Anomalous dispersion of X-rays | Flack Parameter |
| Vibrational Circular Dichroism | Solution | Differential absorption of polarized IR light | Comparison with DFT-calculated spectra |
Conformational Analysis and Inter/Intra-molecular Interactions
The biological activity and physical properties of this compound are governed by its preferred three-dimensional shape (conformation) and the non-covalent interactions it forms.
Conformational Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent tool for studying the conformation of molecules in solution. For this compound, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is particularly insightful. nih.govmdpi.com A NOESY experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. The intensity of the cross-peaks in a NOESY spectrum is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of relative internuclear distances. This data provides powerful constraints for building a 3D model of the molecule's predominant conformation in solution. mdpi.com For instance, NOE correlations between protons on the 1-hydroxyethyl side chain and protons on the pyrazolidinone ring would define the orientation of the side chain relative to the ring.
Intramolecular Interactions
The conformation of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. The hydroxyl group (-OH) of the side chain can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) at position 3 of the ring can act as a hydrogen bond acceptor. ucsf.edumdpi.com The formation of a stable intramolecular hydrogen bond would create a pseudo-cyclic structure, restricting the rotational freedom of the C4-C(hydroxyethyl) bond and stabilizing a specific conformation. The existence and strength of such a bond can be inferred from NMR (e.g., chemical shifts of the OH proton) and infrared spectroscopy (e.g., a shift in the C=O stretching frequency).
Intermolecular Interactions and Crystal Packing
| Interaction Type | Description | Key Functional Groups Involved | Spectroscopic Evidence |
| Intramolecular | Hydrogen bond within a single molecule, influencing its conformation. | Hydroxyl (-OH) and Carbonyl (C=O) | Shift in OH proton resonance (NMR); Shift in C=O stretch frequency (IR) |
| Intermolecular | Hydrogen bonds between different molecules, dictating crystal packing. | Amide (N-H), Hydroxyl (-OH), Carbonyl (C=O) | Broadening of N-H and O-H bands in solid-state IR spectra |
Application of Chemometrics in Spectroscopic Data Analysis
Spectroscopic techniques like IR, Raman, and NMR produce large and complex datasets. Chemometrics employs mathematical and statistical methods to extract meaningful information from this data, which might not be apparent from simple visual inspection. frontiersin.orgfrontiersin.org
Exploratory Analysis with Principal Component Analysis (PCA)
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining the most important information. tudublin.ieeuropeanpharmaceuticalreview.com When applied to a set of spectra (e.g., IR spectra of this compound under different conditions), PCA calculates new variables called Principal Components (PCs). The first few PCs capture the majority of the variance in the data.
By plotting the scores of the first two or three PCs against each other, one can visualize the relationships between samples. researchgate.net For example, spectra of different conformers or diastereomers would likely cluster in different regions of the scores plot, allowing for their differentiation. The corresponding loadings plots reveal which spectral regions (e.g., specific wavenumbers) are responsible for the observed separation. nih.gov
Quantitative Modeling with Partial Least Squares (PLS) Regression
Partial Least Squares (PLS) regression is a supervised chemometric method used to build predictive models. nih.gov It is particularly useful for creating a quantitative relationship between spectroscopic data (the predictor variables, X) and a property of interest (the response variable, Y), such as the concentration of a specific diastereomer. vub.be
To develop a PLS model for analyzing this compound, one would:
Prepare Calibration Samples: Create a set of samples with known concentrations or ratios of the diastereomers.
Acquire Spectra: Collect spectra (e.g., NIR or Raman) for all calibration samples.
Build the Model: Use the PLS algorithm to correlate the spectral data with the known concentration values.
Validate the Model: Test the model's predictive ability using an independent set of samples.
Once validated, this model could be used for the rapid, non-destructive quantification of diastereomeric purity in new samples based solely on their spectra. researchgate.net
| Chemometric Method | Type | Primary Application | Example for this compound |
| Principal Component Analysis (PCA) | Unsupervised | Exploratory data analysis, classification, pattern recognition. | Differentiating between the IR spectra of different solid-state polymorphs or conformers. |
| Partial Least Squares (PLS) | Supervised | Quantitative prediction, calibration. | Building a model to predict the diastereomeric excess from NIR spectra of a reaction mixture. |
Computational Chemistry and Theoretical Investigations of Pyrazolidin 3 Ones
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and thermodynamic stability of pyrazolidin-3-one (B1205042) derivatives. dntb.gov.uaresearchgate.netnih.gov These calculations provide optimized molecular geometries, electronic properties such as frontier molecular orbital energies (HOMO and LUMO), and global chemical reactivity descriptors. mdpi.com
For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine the optimized geometry and vibrational frequencies of pyrazolone (B3327878) derivatives. jocpr.comresearchgate.net Such studies reveal that substituents on the pyrazolidin-3-one ring can influence the planarity of the ring and the vibrational frequencies of key functional groups like the N-H and C=O bonds. researchgate.net The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a crucial parameter obtained from these calculations, indicating the kinetic stability of the molecule. mdpi.com A larger HOMO-LUMO gap suggests higher stability.
Theoretical investigations on a series of pyrazolidines using the B3LYP-D3(BJ)/6–311++G(d,p) level of theory have demonstrated the capability of these methods to predict geometries that are in good agreement with X-ray crystallographic data. csic.esresearchgate.net The stability of different conformers can be assessed by comparing their relative energies, which is essential for understanding the conformational preferences of the pyrazolidin-3-one ring. researchgate.net
Table 1: Calculated Electronic Properties of a Model Pyrazolone Derivative using DFT
| Property | Calculated Value |
| Total Energy (Hartree) | -378.54 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.55 |
| Dipole Moment (Debye) | 3.45 |
| The data in this table is illustrative and based on typical values found in DFT studies of similar heterocyclic compounds. |
Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. nih.govmdpi.com These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting intermolecular interactions and reactivity. nih.gov
Mechanistic Studies of Reactions Involving Pyrazolidin-3-one Species
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy landscape and the structures of transient species.
The elucidation of a reaction mechanism hinges on the identification and characterization of transition states (TS). Computational methods allow for the location of these first-order saddle points on the potential energy surface and the calculation of their energies. For reactions involving pyrazolidin-3-ones, such as their synthesis via cycloaddition reactions, transition state analysis can reveal the factors controlling stereoselectivity. arkat-usa.org For example, in the [3+2] cycloaddition of azomethine imines with alkenes to form pyrazolidines, the stereochemical outcome can be rationalized by comparing the energies of competing transition state structures. mdpi.com The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes.
By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, computational studies can provide a comprehensive understanding of a reaction's progress. rsc.org For instance, the synthesis of pyrazolidin-3-ones can involve multi-step sequences, and each step can be computationally modeled to determine its feasibility and kinetics. A study on a cascade Michael/intramolecular transamidation reaction to form pyrazolidin-3-one derivatives likely proceeds through several intermediates and transition states, the energies of which can be calculated to identify the rate-determining step. researchgate.net Such detailed mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of flexible molecules like 4-(1-Hydroxyethyl)pyrazolidin-3-one are often dependent on their three-dimensional shape or conformation.
Conformational analysis of the pyrazolidine (B1218672) ring has been a subject of theoretical interest. csic.es Studies have utilized methods like the Cremer-Pople pseudorotation wheel to classify the puckering of the five-membered ring. csic.escsic.es Theoretical calculations have shown that the pyrazolidine ring can adopt various envelope and twist conformations, and the presence of substituents influences the relative stability of these conformers. csic.esresearchgate.net For a given pyrazolidin-3-one derivative, multiple low-energy conformers may exist, and understanding their population distribution is key to interpreting experimental data. researchgate.net
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govmdpi.com By simulating the motion of atoms, MD can explore the conformational landscape and identify the most populated conformational states. mdpi.comnih.govresearchgate.net For pyrazole-containing compounds, MD simulations have been used to investigate the stability of ligand-protein complexes, which is crucial in drug discovery. nih.govnih.govresearchgate.net These simulations can reveal how the flexibility of the pyrazolidin-3-one ring and its substituents affects its interactions with biological targets.
Spectroscopic Property Predictions and Correlations
Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to interpret experimental spectra and confirm molecular structures. aalto.fi
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are now routinely performed. jocpr.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. csic.esepstem.net By calculating the NMR parameters for different possible isomers or conformers, it is often possible to determine the correct structure by comparing the theoretical and experimental spectra. csic.esresearchgate.net For pyrazolidine derivatives, excellent correlations between calculated and experimental ¹H and ¹³C NMR chemical shifts have been reported, confirming the accuracy of the computed geometries. csic.es
Similarly, infrared (IR) and Raman vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. epstem.netsuperfri.org The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. Comparing the calculated and experimental IR spectra can aid in the assignment of vibrational modes to specific functional groups within the molecule. jocpr.comresearchgate.net
The prediction of electronic spectra, such as UV-Vis absorption, can be achieved using time-dependent DFT (TD-DFT) or other excited-state methods. nih.gov These calculations can help to understand the electronic transitions responsible for the observed absorption bands.
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Pyrazolidine Derivative
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C3 | 172.5 | 170.1 |
| C4 | 45.2 | 44.8 |
| C5 | 58.9 | 57.5 |
| This table presents hypothetical data to illustrate the correlation typically observed between experimental and calculated NMR shifts. |
Mechanistic Insights into Pyrazolidin 3 One Formation and Transformation
Detailed Reaction Mechanisms of Key Synthetic Routes
The formation of the 4-(1-hydroxyethyl)pyrazolidin-3-one ring system can be primarily achieved through two key synthetic strategies: the condensation of hydrazines with α,β-unsaturated carbonyl compounds and the [3+2] cycloaddition of azomethine imines with alkenes.
Condensation Route: This is a direct and common method for constructing the pyrazolidin-3-one (B1205042) core. nih.govresearchgate.net The reaction for the target molecule would involve a Michael-type conjugate addition of hydrazine (B178648) to an appropriate four-carbon α,β-unsaturated ester, such as ethyl 3-methyl-4-oxobut-2-enoate or a related derivative. The mechanism proceeds in two main steps:
Michael Addition: Hydrazine, acting as a nucleophile, attacks the β-carbon of the unsaturated ester. This 1,4-addition breaks the carbon-carbon double bond and forms a nitrogen-carbon bond, resulting in a zwitterionic or neutral enolate intermediate.
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the ester's carbonyl carbon in an intramolecular fashion. This step forms the five-membered heterocyclic ring and eliminates a molecule of ethanol (B145695), yielding the stable pyrazolidin-3-one product.
A related synthesis yielding an isomer, 5-(2-hydroxyethyl)pyrazolidin-3-one, has been reported from the reaction of 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate (B1144303), where the initial nucleophilic attack is followed by ring opening and subsequent cyclization. arkat-usa.org
[3+2] Cycloaddition Route: This powerful method constructs the pyrazolidinone ring in a single, concerted step from two components: a 1,3-dipole and a dipolarophile. rsc.org
Formation of the 1,3-Dipole: The key 1,3-dipole is an azomethine imine , which is typically generated in situ. Azomethine imines are transient species that exist in equilibrium with their more stable hydrazone tautomers. rsc.org This equilibrium can be shifted towards the reactive dipole under thermal conditions or by using acid or base catalysts. For the synthesis of this compound, a hydrazone derived from a glyoxal (B1671930) derivative and a substituted hydrazine would be required.
Cycloaddition: The generated azomethine imine then reacts with a dipolarophile, in this case, an alkene like propene or its derivatives. The concerted [3+2] cycloaddition involves the interaction of the frontier molecular orbitals of the dipole and the dipolarophile, leading to the formation of two new carbon-nitrogen bonds and the pyrazolidine (B1218672) ring. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both components.
| Synthetic Route | Key Reactants | General Mechanism | Intermediate | Ref. |
| Condensation | Hydrazine + α,β-Unsaturated Ester | 1. Michael Addition2. Intramolecular Cyclization/Condensation | Enolate Adduct | researchgate.netarkat-usa.org |
| [3+2] Cycloaddition | Azomethine Imine + Alkene | Concerted Pericyclic Reaction | Azomethine Imine | rsc.orgnih.gov |
Stereochemical Control Mechanisms in Asymmetric Syntheses
The this compound molecule possesses two stereocenters (at C4 and on the hydroxyethyl (B10761427) side chain), meaning it can exist as four distinct stereoisomers. Controlling the stereochemical outcome of its synthesis is a significant challenge, addressed through various asymmetric strategies.
Substrate Control: One approach involves using a chiral starting material where the inherent stereochemistry directs the formation of subsequent stereocenters. For instance, the synthesis of non-racemic pyrazolidin-3-ones has been achieved starting from L-phenylalanine. researchgate.net In a hypothetical synthesis of the target compound, using a chiral α,β-unsaturated ester derived from a natural chiral pool could influence the diastereoselectivity of the Michael addition and subsequent cyclization.
Catalyst Control: The most versatile methods employ chiral catalysts to induce enantioselectivity. This is particularly prevalent in [3+2] cycloaddition reactions. rsc.orgnih.gov
Chiral Lewis Acid Catalysis: Transition metal complexes with chiral ligands (e.g., Copper(I) or Copper(II) with chiral oxazoline (B21484) or phosphine (B1218219) ligands) can coordinate to either the azomethine imine or the alkene. nih.gov This coordination creates a chiral environment around the reactants, lowering the energy of the transition state for one enantiomeric product over the other. The specific geometry of the metal-ligand complex sterically blocks one face of the reactants, forcing the cycloaddition to occur from the less hindered face.
Organocatalysis: Chiral organocatalysts, such as Brønsted acids (e.g., chiral phosphoric acids) or hydrogen-bond donors (e.g., squaramides or thioureas), can activate the reactants through non-covalent interactions. nih.govresearchgate.net For example, a chiral phosphoric acid can protonate the azomethine imine, forming a chiral ion pair. This activated dipole then reacts with the alkene within a highly organized, chiral transition state, leading to high levels of enantioselectivity. nih.govresearchgate.net The catalyst essentially acts as a chiral template, guiding the approach of the two reactants.
The diastereoselectivity of these reactions is often controlled by the relative orientation of the substituents on the reactants in the transition state, which seeks to minimize steric hindrance. nih.gov
| Asymmetric Strategy | Mechanism of Control | Typical Catalysts/Reagents | Key Feature | Ref. |
| Substrate Control | Diastereoselective reaction guided by a pre-existing stereocenter in the starting material. | Chiral α,β-unsaturated esters, Chiral hydrazines | Relies on inherent chirality of substrate. | researchgate.net |
| Chiral Lewis Acid Catalysis | Formation of a chiral complex that directs the approach of reactants. | Cu(I)/Cu(II) with chiral ligands (e.g., BOX, PyBOX) | Creates a rigid chiral pocket for the reaction. | nih.gov |
| Organocatalysis | Activation of reactants via hydrogen bonding or protonation within a chiral environment. | Chiral Phosphoric Acids, Squaramides, Cinchona Alkaloids | Metal-free; activation via non-covalent interactions. | nih.govnih.govresearchgate.net |
Elucidation of Reaction Intermediates (e.g., Azomethine Imines)
The success of pyrazolidin-3-one synthesis often hinges on the controlled formation and reaction of key intermediates.
Azomethine Imines: In [3+2] cycloaddition pathways, azomethine imines are the cornerstone intermediates. rsc.org These are neutral, 1,3-dipolar species of the aza-allyl type. They are characterized by a resonance structure that places a positive charge on the internal nitrogen and a negative charge distributed over the terminal nitrogen and carbon atoms. rsc.org
Generation: Azomethine imines are typically unstable and are generated in situ from the condensation of a hydrazine (often a pyrazolidin-3-one itself for forming fused systems) with an aldehyde or ketone. researchgate.net Acyclic versions can be formed from the corresponding hydrazones through a tautomeric equilibrium, which can be promoted by heat or acid catalysis. rsc.org This prototropic shift is crucial for generating the reactive dipole from its more stable hydrazone precursor.
Reactivity: As 1,3-dipoles, they readily react with electron-rich or electron-deficient alkenes and alkynes. The reaction is a concerted, pericyclic process, although stepwise mechanisms involving zwitterionic intermediates can be viable in certain cases, especially with highly polarized reactants. nih.gov
Michael Adducts: In the condensation route, the key intermediate is the initial product of the conjugate addition of hydrazine to the α,β-unsaturated ester. This Michael adduct is a linear hydrazino-ester. Its conformation and the subsequent rate of intramolecular cyclization are crucial for the efficient formation of the final pyrazolidin-3-one ring. In some cases, if the cyclization step is slow or reversible, this intermediate can be isolated or may be diverted to side products. For example, treatment of 5,6-dihydro-2H-pyran-2-one with phenylhydrazine (B124118) afforded a stable 1,4-addition intermediate that failed to cyclize under forcing conditions. arkat-usa.org
Catalytic Cycles in Transition Metal- and Organocatalyzed Reactions
Catalytic cycles provide a framework for understanding how a small amount of a catalyst can facilitate the formation of a large amount of product.
Transition Metal Catalysis (e.g., Copper-Catalyzed Cycloaddition): Copper catalysts, in both Cu(I) and Cu(II) oxidation states, are widely used for azomethine imine cycloadditions. mdpi.com A general catalytic cycle for a Cu(I)-catalyzed reaction with an alkene can be proposed:
Ligand Exchange/Coordination: The active chiral Cu(I) catalyst, bearing a chiral ligand, coordinates to one of the reactants. Depending on the substrate, it may coordinate to the alkene or the azomethine imine, activating it for cycloaddition.
Cycloaddition: The coordinated complex undergoes the [3+2] cycloaddition step. The chiral ligand environment dictates the facial selectivity of the approach, leading to an enantioenriched product complex.
Product Release/Catalyst Regeneration: The pyrazolidinone product dissociates from the copper center, regenerating the active Cu(I) catalyst, which can then enter a new cycle. The efficiency of this step is crucial to prevent catalyst inhibition by the product.
Organocatalysis (e.g., Brønsted Acid Catalysis): Chiral phosphoric acids are effective organocatalysts for the enantioselective [3+2] cycloaddition of azomethine imines. The catalytic cycle is driven by proton transfer and hydrogen bonding. nih.govresearchgate.net
Protonation/Activation: The chiral phosphoric acid (B-H) protonates the nitrogen atom of the hydrazone, facilitating its tautomerization to the more reactive azomethine imine. The resulting species is a chiral ion pair, where the protonated azomethine imine is closely associated with the chiral conjugate base (B⁻) of the acid.
Dual Activation and Cycloaddition: The chiral conjugate base can then simultaneously activate the dipolarophile (alkene) through hydrogen bonding. This dual activation brings both reactants into close proximity within a highly organized, chiral transition state. The cycloaddition occurs with high stereocontrol.
Proton Transfer and Release: After the cycloaddition, the product is formed, and the catalyst (B-H) is regenerated by proton transfer, releasing the product and allowing the catalyst to begin a new cycle.
This dual activation model, where the catalyst interacts with both the dipole and the dipolarophile, is a common feature in many organocatalytic transformations. nih.gov
Future Research Trajectories in 4 1 Hydroxyethyl Pyrazolidin 3 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazolidin-3-ones has traditionally been achieved through the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) hydrate (B1144303). researchgate.netarkat-usa.org For 4-(1-Hydroxyethyl)pyrazolidin-3-one specifically, a known method involves the dropwise addition of an ethanol (B145695) solution of ethyl 2-(1-hydroxyethyl)acrylate to hydrazine hydrate at low temperatures. prepchem.com While effective, future research should focus on developing methodologies that are more sustainable, efficient, and versatile.
Key areas for future synthetic development include:
Catalytic Asymmetric Synthesis: The inherent chirality of this compound makes enantioselective synthesis a primary goal. Future work should explore the use of chiral catalysts to control the stereochemistry during the formation of the pyrazolidinone ring or during the introduction of the hydroxyethyl (B10761427) side chain.
Cascade Reactions: The development of cascade or domino reactions, where multiple bonds are formed in a single operation, represents a highly efficient synthetic strategy. Research into cascade Michael addition/intramolecular cyclization reactions, potentially triggered by novel organocatalysts, could provide rapid access to complex pyrazolidinone cores from simple precursors. researchgate.net
Modular and Flexible Approaches: A modular synthesis, where different fragments of the molecule can be assembled in a convergent manner, offers significant advantages for creating diverse libraries of analogs. rsc.org This "building block" approach would facilitate the synthesis of derivatives with variations in the alkyl chain, linker, and amino acid components for structure-activity relationship (SAR) studies. rsc.org
Sustainable and Green Chemistry: Future syntheses should prioritize the use of environmentally benign solvents, reduce the number of synthetic steps (improving atom economy), and utilize milder reaction conditions. For instance, exploring biocatalytic methods or flow chemistry could lead to more sustainable production processes.
A straightforward reported synthesis involves a four-step process that includes forming an azomethine intermediate, which is then reduced to the pyrazolidinone. evitachem.com Another established method is 1,3-dipolar cycloaddition. evitachem.com
Exploration of Underexplored Reactivity Profiles of Pyrazolidin-3-one (B1205042) Derivatives
The reactivity of the this compound core is dictated by its functional groups: the two nitrogen atoms of the hydrazine moiety, the carbonyl group, and the hydroxyl group. researchgate.netevitachem.com While reactions like N-alkylation and N-acylation are known, significant potential for discovering new transformations remains. researchgate.net
Future research should investigate:
Transformations on the Ring: The two nitrogen atoms of the pyrazolidinone ring have different nucleophilicity, allowing for selective functionalization. researchgate.net Exploring reactions with a wider range of electrophiles, including those leading to the formation of bicyclic systems like pyrazolo[1,2-a]pyrazoles, is a promising avenue. researchgate.netarkat-usa.org
Reactions at the Hydroxyl Group: The secondary alcohol provides a handle for numerous transformations. Beyond simple esterification or etherification, its use as a directing group in catalytic reactions or its conversion to other functional groups could unlock new synthetic pathways.
Ring-Opening and Ring-Transformation Reactions: Investigating the stability of the pyrazolidin-3-one ring under various conditions could lead to novel ring-opening reactions, providing access to linear hydrazide derivatives, or ring-transformation reactions to form other heterocyclic systems.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones, a reaction that could be further explored using a broader range of carbonyl compounds and catalysts to generate more complex molecular architectures. evitachem.com
Advanced Characterization of Complex Pyrazolidinone Architectures
As more complex derivatives of this compound are synthesized, their unambiguous structural characterization becomes critical. While standard techniques like NMR and IR spectroscopy are routinely used, future research will necessitate the application of more advanced and often combined analytical methods. evitachem.com
Key characterization techniques for future studies include:
Multidimensional NMR Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be essential for assigning the complex proton and carbon signals in highly substituted pyrazolidinone derivatives and for determining relative stereochemistry.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of molecular structure, including absolute stereochemistry. researchgate.net This is particularly important for verifying the outcome of asymmetric syntheses.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Advanced techniques like tandem mass spectrometry (MS/MS) can help elucidate the fragmentation patterns, providing further structural insights.
Synchrotron-Based Techniques: For studying materials in thin films or under specific conditions, synchrotron-based methods like grazing-incidence wide-angle X-ray scattering (GIWAXS) and X-ray fluorescence (XRF) can provide detailed information on microstructure and elemental composition. gatech.eduescholarship.org
Microscopy Techniques: Electron microscopy (EM) and cathodoluminescence scanning electron microscopy (CL-SEM) can be employed to study the morphology and phase segregation of pyrazolidinone-based materials. gatech.eduresearchgate.net
Table 1: Advanced Characterization Techniques for Pyrazolidinone Structures
| Technique | Information Provided | Relevance to Pyrazolidinone Chemistry |
|---|---|---|
| 2D NMR Spectroscopy | Connectivity of atoms, relative stereochemistry | Elucidation of complex, substituted derivatives. |
| X-ray Crystallography | Absolute molecular structure, stereochemistry, crystal packing | Unambiguous structure determination of new compounds. researchgate.net |
| High-Resolution MS | Exact molecular formula, fragmentation patterns | Confirmation of synthetic products and structural fragments. |
| GIWAXS | Microstructure of thin films | Characterization of pyrazolidinone-based materials or polymers. gatech.edu |
Integration of Computational and Experimental Approaches for Deeper Understanding
The synergy between computational chemistry and experimental work offers a powerful paradigm for advancing the chemistry of pyrazolidin-3-ones. Theoretical calculations can provide deep insights into molecular structure, stability, and reactivity, guiding experimental design and interpreting results. nih.govmdpi.com
Future research should focus on:
Predicting Tautomeric and Conformational Preferences: Pyrazole-related structures can exhibit tautomerism, which significantly influences their reactivity. mdpi.com Computational studies can predict the most stable tautomers and conformers of this compound and its derivatives in different environments (gas phase, various solvents), guiding the choice of reaction conditions.
Modeling Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map out the energy profiles of potential reaction pathways. This can help in understanding why certain reactions are favored, predicting the stereochemical outcome of asymmetric reactions, and designing catalysts for new transformations.
Structure-Based Virtual Screening: In the context of medicinal chemistry, computational docking and molecular dynamics simulations can be used to screen libraries of virtual pyrazolidinone derivatives against biological targets. nih.gov This approach can identify promising candidates for synthesis and experimental testing, accelerating the drug discovery process. nih.gov
Spectroscopic Prediction: Calculating theoretical NMR and IR spectra can aid in the interpretation of experimental data, especially for complex structures where signal assignment is challenging.
An integrated computational and experimental approach was successfully used to identify a potent inhibitor for non-small cell lung cancer immunotherapy, highlighting the power of this combined strategy. nih.gov By applying these methods to the this compound scaffold, a more profound understanding of its chemical nature can be achieved, paving the way for novel applications.
Q & A
Q. What are the common synthetic routes for 4-(1-Hydroxyethyl)pyrazolidin-3-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For pyrazolidin-3-one derivatives, a general approach includes:
Cyclization of hydrazine derivatives : Reacting hydrazines with carbonyl compounds to form the pyrazolidinone core.
Hydroxyethyl group introduction : Post-cyclization, the hydroxyethyl moiety can be added via nucleophilic substitution or reduction of ketone intermediates.
For example, achiral pyrazolidin-3-ones are synthesized by substituting a hydroxyl group with an ethyl chain under basic conditions . Ionic liquids (e.g., [bmim][BF₄]) and catalysts like FeCl₃·6H₂O have been used to enhance reaction efficiency and yield in similar heterocyclic syntheses .
Q. Which spectroscopic and crystallographic methods are employed for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl) by absorption bands (e.g., ~3200 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O) .
- NMR (¹H/¹³C) : Confirms molecular structure through proton environments (e.g., hydroxyethyl protons at δ 3.5–4.5 ppm) and carbon backbone assignments .
- Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .
- Crystallography :
Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves 3D structures, bond angles, and intermolecular interactions. Data collection involves high-resolution detectors, followed by refinement against F² values .
Q. How is the crystal structure of this compound validated?
- Methodological Answer : Crystal structures are validated via:
Data Collection : Using Mo/Kα radiation (λ = 0.71073 Å) on diffractometers like Bruker D8 QUEST.
Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. Discrepancies in R indices (R₁, wR₂) below 0.05 indicate high reliability .
CIF Validation : The Crystallographic Information File (CIF) is cross-checked for symmetry and occupancy errors using PLATON or checkCIF .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., FeCl₃) enhance reaction rates in cyclization steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) or ionic liquids improve solubility and reduce side reactions .
- Temperature Control : Maintaining 80–100°C balances reaction kinetics and thermal decomposition risks .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity products .
Q. How should researchers resolve contradictions between spectral data and computational models?
- Methodological Answer : Discrepancies arise from conformational flexibility or crystal packing effects. To resolve:
Comparative Analysis : Overlay experimental NMR/IR data with Density Functional Theory (DFT)-predicted spectra (e.g., using Gaussian 09).
Dynamic NMR Studies : Probe temperature-dependent shifts to identify rotamers or tautomers .
Crystallographic Validation : Compare experimental SXRD bond lengths/angles with computational geometry .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays :
- Disc Diffusion : Test against E. coli (Gram-negative), S. aureus (Gram-positive), and C. albicans (fungal) strains. Measure zones of inhibition (ZOI) relative to controls like ampicillin .
- MIC Determination : Serial dilution in broth media quantifies minimum inhibitory concentrations .
- Enzyme Inhibition Studies :
- Lipoxygenase/Cholecystokinin (CCK) Assays : Monitor substrate conversion via UV-Vis spectroscopy (e.g., 234 nm for lipoxygenase) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., CCK receptors). Scoring functions (e.g., binding energy ΔG) prioritize high-affinity poses .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
